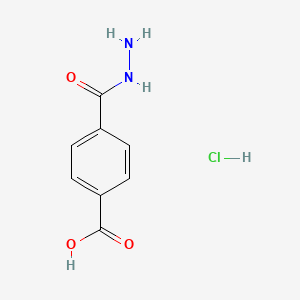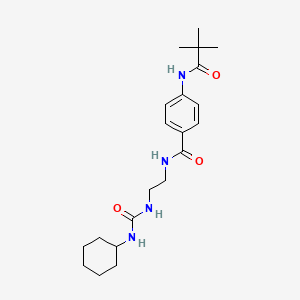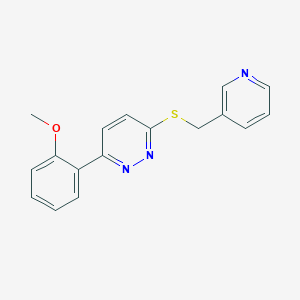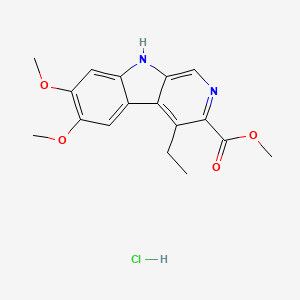![molecular formula C13H10ClF3N4O B2747430 2-amino-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide CAS No. 338397-82-3](/img/structure/B2747430.png)
2-amino-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-amino-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide” is a chemical compound with the empirical formula C6H4ClF3N2 . It is also known as 2-Amino-3-chloro-5-(trifluoromethyl)pyridine . This compound is a part of the Fluorinated Building Blocks .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNc1ncc(cc1Cl)C(F)(F)F . The InChI key for this compound is WXNPZQIRDCDLJD-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound has a molecular weight of 196.56 . Its melting point is between 86-90 °C .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
This compound and its derivatives have been synthesized and evaluated for their potential antibacterial and anticancer activities. For instance, studies have demonstrated the synthesis of related compounds exhibiting potent antibacterial activity against Staphylococcus aureus and anticancer activity across various tumor cell lines. This highlights the compound's role in developing new therapeutic agents (Bondock & Gieman, 2015; Elgemeie et al., 2017).
Chemical Reactivity and Heterocyclic Derivatives
Research has also focused on the compound's reactivity to create novel heterocyclic derivatives. These derivatives have shown significant antimicrobial properties, indicating the compound's utility in synthesizing new antimicrobial agents. The ability to form diverse heterocyclic structures underscores the chemical versatility and potential pharmaceutical applications of this compound (Bhuiyan et al., 2006; Abdel‐Hafez et al., 2006).
Molecular Docking and Antimicrobial Evaluation
Furthermore, molecular docking studies have explored the compound's binding affinities, revealing its potential as a lead compound for developing inhibitors against various bacterial enzymes. This is complemented by antimicrobial evaluations, where some derivatives have exhibited comparable or superior activity against bacterial strains like E. coli and S. aureus compared to standard antibiotics (Al‐Janabi et al., 2020; Mickevičienė et al., 2015).
References
Bondock, S., & Gieman, H. (2015). Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. Research on Chemical Intermediates. Read more.
Elgemeie, G., Altalbawy, F. M. A., Alfaidi, M., Azab, R., & Hassan, A. (2017). Synthesis, characterization, and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. Drug Design, Development and Therapy. Read more.
Bhuiyan, M., Rahman, K., Hossain, M., Rahim, A., Hossain, M. I., & Abu Naser, M. (2006). Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives. Acta Pharmaceutica. Read more.
Abdel‐Hafez, S., Abdel-Mohsen, S. A., & Elossaily, Y. (2006). Selenium-Containing Heterocycles: Synthetic Investigation of 3-Amino-2-Ethylselenopyridine Carboxylate Using Sodium Borohydride. Phosphorus, Sulfur, and Silicon and the Related Elements. Read more.
Al‐Janabi, A. S. M., Elzupir, A. O., & Yousef, T. (2020). Synthesis, anti-bacterial evaluation, DFT study and molecular docking as a potential 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2 inhibitors of a novel Schiff bases. Journal of Molecular Structure. Read more.
Mickevičienė, K., Baranauskaitė, R., Kantminienė, K., Stasevych, M., Komarovska-Porokhnyavets, O., & Novikov, V. (2015). Synthesis and antimicrobial activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. Molecules. Read more.
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific target identification, it is challenging to determine the exact biochemical pathways affected by this compound. Based on its structural similarity to other pyridine derivatives, it may be involved in pathways related to cellular signaling, metabolism, or gene expression .
Pharmacokinetics
The distribution, metabolism, and excretion of this compound would depend on its specific interactions with various proteins and enzymes in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and therefore its activity. Additionally, the presence of other molecules could either enhance or inhibit the compound’s action through synergistic or antagonistic effects .
Propiedades
IUPAC Name |
2-amino-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N4O/c14-9-5-7(13(15,16)17)6-19-11(9)20-21-12(22)8-3-1-2-4-10(8)18/h1-6H,18H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTCFTCONSZBBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=C(C=C(C=N2)C(F)(F)F)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-bromophenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide](/img/structure/B2747351.png)
![N-[2-(3-Acetamidopiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2747352.png)
![3-[5,6-dichloro-1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2747353.png)

![Ethyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B2747355.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2747356.png)
![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxo-8-prop-2-enylchromene-3-carboxamide](/img/structure/B2747358.png)
![Benzyl 3H-spiro[indole-2,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B2747359.png)
![N-(2,4-dimethylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2747361.png)

![3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2747365.png)
amino}benzoic acid](/img/structure/B2747366.png)

